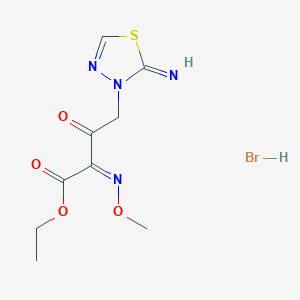![molecular formula C17H26N2O B6009478 N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a neurotoxin that has been widely used in scientific research to study Parkinson's disease (PD). The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, and its neurotoxic effects were discovered in the 1980s when a group of drug users developed PD-like symptoms after ingesting a contaminated drug.
作用机制
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is converted to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the development of PD-like symptoms, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the pathogenesis of PD.
实验室实验的优点和局限性
The advantages of using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments include its ability to selectively damage dopaminergic neurons, its reproducibility, and its ability to induce PD-like symptoms in animal models. However, there are also several limitations to using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, including its neurotoxicity to humans and the need for strict safety protocols when handling the compound.
未来方向
Future research on N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine may focus on identifying potential therapies for PD by testing drugs that can protect dopaminergic neurons from N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity. Additionally, researchers may continue to use N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine to develop animal models of PD to better understand the disease and test potential therapies. Finally, researchers may also investigate the role of neuroinflammation and oxidative stress in the pathogenesis of PD using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity as a model.
合成方法
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine) with formaldehyde and morpholine. The resulting product is then reduced using sodium borohydride to produce N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine.
科学研究应用
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the pathogenesis of PD. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of PD-like symptoms. N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine-induced neurotoxicity has been used to develop animal models of PD, which have been instrumental in understanding the disease and testing potential therapies.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-5,17-18H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSGTWUZEKFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

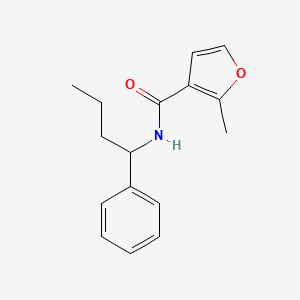
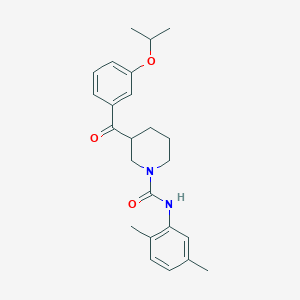

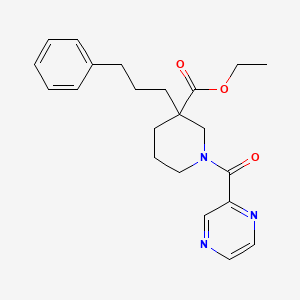
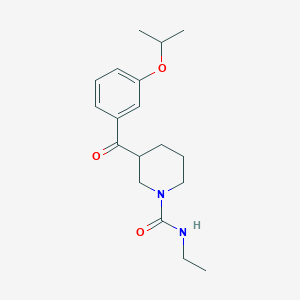
![2-(1-(cyclohexylmethyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6009423.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
